N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-8-11(18)4-7-14(13)19/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSNMWGYXHUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2,5-dichlorophenyl isothiocyanate with an appropriate amine to form the thiazole core. This intermediate is then reacted with 4-methanesulfonylbenzoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Structural Characteristics
The compound's molecular formula is C16H14Cl2N2O2S, which reveals the presence of two chlorine atoms, a sulfonyl group, and an amide functional group. The thiazole ring and dichlorophenyl moiety contribute to its unique properties, making it a subject of interest in various research domains.
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide exhibits significant biological activity. Compounds containing thiazole rings are often investigated for their potential as:
- Antimicrobial Agents : They can inhibit bacterial growth and are studied for their effectiveness against various pathogens.
- Anti-inflammatory Drugs : The compound may reduce inflammation through modulation of specific pathways.
- Anticancer Agents : Research indicates potential efficacy in targeting cancer cells by interacting with key biological pathways.
Applications in Medicinal Chemistry
Due to its structural characteristics and biological activities, this compound has potential applications as a lead compound in drug development. Its unique combination of functional groups enhances its interactions with biological targets while providing stability and solubility benefits. This makes it suitable for modifications aimed at increasing efficacy against specific disease pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antimicrobial Studies : Research demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group enhances this activity by increasing lipophilicity, which aids penetration through bacterial membranes.
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that similar thiazole derivatives can inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties.
- Anticancer Activity : Preliminary studies indicate that compounds with thiazole rings can induce apoptosis in cancer cell lines. The specific interactions between the compound and cellular pathways involved in cell proliferation are being explored to understand its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the thiazole core with ’s hydrazinecarbothioamides and ’s triazole-thiazole hybrids but differs in substituents.
- The methanesulfonylbenzamide group in the target is structurally analogous to the sulfonylbenzamide moieties in ’s compounds, which are critical for hydrogen bonding and solubility .
Key Observations :
- The target compound’s synthesis likely parallels ’s methods, where sulfonylbenzamide groups are introduced via acyl chloride intermediates .
- highlights the role of tautomerism in triazole-thiones, a feature absent in the target due to its stable amide linkage, which may simplify purification .
Physicochemical and Spectral Properties
Table 3: Comparative Spectral and Physical Data
Key Observations :
- The target’s sulfonamide group likely contributes to acidity (pKa ~2–3), comparable to ’s triazole-thiones .
- Absence of C=S in the target (unlike ’s compounds) may improve metabolic stability by reducing susceptibility to nucleophilic attack .
Research Implications and Limitations
Limitations :
- Direct pharmacological data for the target compound are absent in the evidence.
- Comparisons rely on structural extrapolation; substituent variations (e.g., Cl vs. F in ) may drastically alter bioactivity.
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide is a synthetic compound within the thiazole derivative class, notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Characteristics
The compound has a molecular formula of C16H14Cl2N2O2S, featuring:
- Thiazole Ring : Known for its role in various biological activities.
- Dichlorophenyl Moiety : Enhances interaction with biological targets.
- Methanesulfonyl Group : Imparts solubility and stability.
Biological Activity Overview
Thiazole derivatives have been extensively studied for their pharmacological properties. This compound exhibits significant potential in the following areas:
- Antimicrobial Activity : Thiazole compounds often show efficacy against various pathogens. Similar compounds have demonstrated the ability to inhibit bacterial growth and fungal infections.
- Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Activity : There is growing evidence suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiazole Ring : This can be achieved by reacting 2,5-dichlorophenyl isothiocyanate with an appropriate amine.
- Acylation Reaction : The thiazole derivative is then acylated with 4-methanesulfonylaniline using coupling agents like EDCI in a suitable solvent.
Biological Evaluation
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Mechanism : A study focused on the compound's effect on MGC-803 cells revealed that it inhibited colony formation and induced apoptosis through modulation of apoptosis-related proteins. The compound showed a stronger effect than traditional chemotherapeutics like 5-FU.
- Synergistic Effects : Research has indicated that combining this compound with other agents enhances its efficacy against specific cancer types, suggesting potential for combination therapies.
Q & A
Q. What are the standard synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the thiazole and benzamide moieties. Key steps include:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or acetonitrile .
- Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution, often requiring anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Coupling reactions : Amide bond formation between the thiazole-amine and activated carboxylic acid derivatives (e.g., using EDC/HOBt in dichloromethane) . Optimization focuses on solvent polarity (to enhance intermediate solubility), temperature control (to minimize side reactions), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions on the thiazole and dichlorophenyl groups. For example, the methanesulfonyl group shows a singlet near δ 3.3 ppm (1H) and δ 44 ppm (13C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₂Cl₂N₂O₃S₂: 425.9702) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase or fungal lanosterol demethylase .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in the compound’s molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) provides definitive structural
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for locating chlorine and sulfur atoms .
- Refinement : SHELXL (via Olex2 interface) refines anisotropic displacement parameters and validates hydrogen-bonding networks (e.g., N–H···O interactions between amide and sulfonyl groups) .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify conformational distortions .
Q. How can researchers address contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing, including consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h) .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing dichlorophenyl with bromophenyl) to identify pharmacophore elements .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to evaluate significance of potency differences across studies .
Q. What computational strategies optimize the compound’s solubility without compromising bioactivity?
- Co-solvent screening : Use Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., PEG-400 for in vivo formulations) .
- Salt formation : Screen counterions (e.g., sodium, hydrochloride) via pH-solubility profiling .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) at the benzamide para-position, guided by molecular dynamics simulations (e.g., Desmond MD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
